molecular formula C12H9F2NO B6630772 1-[(2,6-Difluorophenyl)methyl]pyridin-2-one

1-[(2,6-Difluorophenyl)methyl]pyridin-2-one

Cat. No. B6630772
M. Wt: 221.20 g/mol
InChI Key: WXEOXOUJNJBYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Difluorophenyl)methyl]pyridin-2-one, commonly known as DFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFP is a pyridine-based compound that has been studied for its potential use in various fields, including pharmaceuticals, agriculture, and material science.

Scientific Research Applications

DFP has been studied extensively for its potential use in pharmaceuticals. It has been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new drugs. DFP has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

DFP acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which can improve cognitive function. DFP has also been found to inhibit the activity of certain enzymes that are involved in the growth of fungi and bacteria.
Biochemical and Physiological Effects:
DFP has been found to have a range of biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function. DFP has also been found to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFP in lab experiments is its low cost and simple synthesis method. DFP is also relatively stable, making it a reliable compound for research. However, one of the limitations of using DFP is its potential toxicity. DFP has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of DFP. One potential direction is the development of new drugs based on DFP's antifungal and antibacterial properties. Another potential direction is the investigation of DFP's role in the treatment of Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity of DFP and its effects on human health.
Conclusion:
In conclusion, 1-[(2,6-Difluorophenyl)methyl]pyridin-2-one is a promising compound that has gained significant attention in scientific research. Its simple synthesis method, low cost, and unique properties make it a popular choice for research in various fields. While there are limitations to its use in certain experiments, the potential applications of DFP in the development of new drugs and the treatment of Alzheimer's disease make it an exciting area of research for the future.

Synthesis Methods

The synthesis of DFP involves the reaction of 2,6-difluoroacetophenone with methylamine in the presence of sodium borohydride. This reaction results in the formation of DFP as a yellow solid with a melting point of 100-102°C. The synthesis of DFP is a relatively simple and cost-effective method, making it a popular choice for research.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-4-3-5-11(14)9(10)8-15-7-2-1-6-12(15)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEOXOUJNJBYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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